molecular formula C13H19NO3S B272712 N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

カタログ番号 B272712
分子量: 269.36 g/mol
InChIキー: VPHUKPAWVXAGTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as ADMS or sulfasalazine, is a sulfonamide drug that has been widely used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the body to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been shown to have anti-inflammatory, immunomodulatory, and antibacterial effects, making it a promising therapeutic agent for various diseases.

作用機序

The exact mechanism of action of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is known to have several effects on the immune system and gut microbiota. The drug has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the activation of immune cells such as T cells and macrophages. N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide also has antibacterial effects, particularly against gram-negative bacteria, which may contribute to its efficacy in IBD.
Biochemical and Physiological Effects:
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in the body. The drug is metabolized in the liver to its active forms, 5-ASA and SP, which have different mechanisms of action. 5-ASA is thought to act locally in the gut to reduce inflammation, while SP is believed to have systemic effects on the immune system. N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has also been shown to alter the composition of the gut microbiota, which may contribute to its therapeutic effects.

実験室実験の利点と制限

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has several advantages as a therapeutic agent for lab experiments. It has been extensively studied and is well-tolerated in humans, making it a safe and reliable drug for use in animal models. The drug is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been shown to have variable efficacy in different patient populations, and its mechanism of action is not fully understood. Additionally, the drug has been associated with several side effects, such as gastrointestinal disturbances and skin rashes, which may need to be monitored in animal models.

将来の方向性

There are several future directions for research on N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that may predict response to N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide treatment in different patient populations. Additionally, there is ongoing research on the role of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide in modulating the gut microbiota and its potential use in other conditions, such as obesity and metabolic syndrome. Overall, N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide remains a promising therapeutic agent with potential applications in a wide range of diseases.

合成法

The synthesis of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the sodium salt of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, which is then acidified to yield the free acid.

科学的研究の応用

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. In IBD, it has been shown to be effective in inducing and maintaining remission in patients with ulcerative colitis and Crohn's disease. In RA, it has been used as a disease-modifying antirheumatic drug (DMARD) to reduce inflammation and joint damage. Additionally, N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been investigated for its potential use in other autoimmune and inflammatory conditions, such as psoriasis, ankylosing spondylitis, and multiple sclerosis.

特性

製品名

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

分子式

C13H19NO3S

分子量

269.36 g/mol

IUPAC名

4-ethoxy-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h5,8-9,14H,1,6-7H2,2-4H3

InChIキー

VPHUKPAWVXAGTL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C

正規SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。